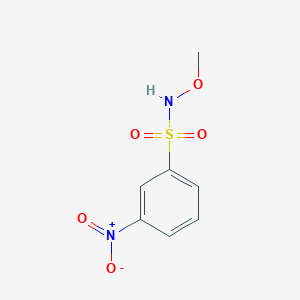

Benzenesulfonamide, N-methoxy-3-nitro-

Description

The compound Benzenesulfonamide, N-methoxy-3-nitro- features a benzene ring substituted with a sulfonamide group bearing a methoxy substituent on the nitrogen (SO₂NH-OCH₃) and a nitro group at the meta position (position 3). This structural configuration influences its electronic properties and biological interactions, particularly in chelation with metal ions critical for enzymatic activity .

Properties

IUPAC Name |

N-methoxy-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-14-8-15(12,13)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBLEPVVLBJSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-methoxy-3-nitro- typically involves the nitration of N-methoxybenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Nitration Reaction:

Industrial Production Methods

Industrial production of Benzenesulfonamide, N-methoxy-3-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-methoxy-3-nitro- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the replacement of the methoxy group with other functional groups.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

Substitution: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide)

Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

Reduction: Benzenesulfonamide, N-methoxy-3-amino-

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used

Oxidation: Benzenesulfonamide, N-formyl-3-nitro-, Benzenesulfonamide, N-carboxy-3-nitro-

Scientific Research Applications

Benzenesulfonamide, N-methoxy-3-nitro- has several applications in scientific research:

Medicinal Chemistry:

Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-methoxy-3-nitro- primarily involves its interaction with enzyme active sites. The sulfonamide group binds to the zinc ion in the active site of carbonic anhydrases, inhibiting their activity. This inhibition disrupts the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, affecting various physiological processes . The nitro and methoxy groups contribute to the compound’s binding affinity and specificity by forming additional interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position: Meta- vs. Para-Nitro Groups

The position of the nitro group significantly impacts biological activity. In compound IIIi (), a para-nitro (position 4) on the benzenesulfonamide moiety results in a 96.7% HIV integrase (IN) inhibitory rate, attributed to enhanced sulfonamide acidity from the electron-withdrawing nitro group. This acidity facilitates chelation with metallic co-enzymes .

Table 1: Impact of Nitro Position on Activity

| Compound | Nitro Position | Key Feature | HIV IN Inhibition (%) |

|---|---|---|---|

| IIIi (para-nitro) | 4 | High acidity from para-nitro | 96.7 |

| Target Compound | 3 | Reduced acidity from meta-nitro | Hypothetically lower |

Substituent Type on Sulfonamide Nitrogen

The nature of the sulfonamide nitrogen substituent affects hydrogen-bonding capacity and acidity:

- Unsubstituted Sulfonamide (NH₂) : Compounds like IIIi () retain a free NH group, enabling strong hydrogen bonding and metal chelation.

- N-Methoxy Substitution (SO₂NH-OCH₃) : The methoxy group in the target compound introduces steric bulk and electron donation, reducing NH acidity and weakening interactions with enzymes. This effect is analogous to N-methylbenzenesulfonamide (compound 32, ) , where methyl substitution lowers activity compared to NH₂ derivatives .

- N-Methyl Substitution : Compound 32 () shows that alkyl groups on nitrogen diminish electronic effects critical for binding, further supporting the importance of unsubstituted NH groups .

Table 2: Substituent Effects on Sulfonamide Nitrogen

| Compound | N-Substituent | Acidity | Hydrogen Bonding Potential |

|---|---|---|---|

| IIIi (NH₂) | None | High | Strong |

| Target (N-OCH₃) | Methoxy | Low | Moderate |

| 32 (N-CH₃) | Methyl | Moderate | Weak |

Electron-Withdrawing vs. Electron-Donating Groups

- Nitro Groups : Para-nitro (electron-withdrawing) in IIIi enhances sulfonamide acidity, while meta-nitro (target compound) provides a weaker effect .

- Methoxy Groups : The N-methoxy substituent in the target compound is electron-donating, further reducing acidity compared to nitro-substituted analogues.

Biological Activity

Benzenesulfonamide derivatives, particularly those with methoxy and nitro substituents, have garnered significant attention in recent years due to their diverse biological activities. This article delves into the biological activity of Benzenesulfonamide, N-methoxy-3-nitro- , summarizing key research findings, case studies, and data tables that highlight its potential applications in medicine and pharmacology.

Chemical Structure and Properties

Benzenesulfonamide compounds typically consist of a benzene ring attached to a sulfonamide group. The specific compound in focus, N-methoxy-3-nitro-benzenesulfonamide, features a methoxy group (-OCH₃) and a nitro group (-NO₂) on the benzene ring. These substituents significantly influence the compound's biological activity by altering its electronic properties and interaction capabilities.

The biological activity of benzenesulfonamide derivatives is often attributed to their ability to interact with various molecular targets within cells. The presence of the methoxy and nitro groups can enhance or modulate these interactions:

- Antimicrobial Activity : Research indicates that benzenesulfonamides exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial growth through interference with essential metabolic pathways .

- Antifungal Activity : Some derivatives have shown promising antifungal effects, particularly against strains such as Candida albicans and Fusarium oxysporum, with minimum inhibitory concentration (MIC) values indicating significant potency .

- Anticancer Potential : Certain studies have demonstrated the ability of these compounds to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer), suggesting a potential role in cancer therapy through selective targeting of cancerous cells while sparing normal cells .

Antimicrobial and Antifungal Activity

A comprehensive examination of various benzenesulfonamide derivatives revealed a range of MIC values against different bacterial strains:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| N-methoxy-3-nitro | E. coli | 0.0195 |

| N-methoxy-3-nitro | Bacillus mycoides | 0.0048 |

| N-methoxy-3-nitro | C. albicans | 0.039 |

These results indicate that modifications to the benzenesulfonamide structure can significantly enhance antibacterial and antifungal properties.

Anticancer Activity

In studies evaluating anticancer effects, certain derivatives exhibited IC₅₀ values as low as 33 nM against progesterone receptors, highlighting their potential as therapeutic agents in hormone-related cancers . The structure–activity relationship (SAR) analysis suggested that specific substitutions on the benzenesulfonamide scaffold could enhance binding affinity and selectivity for cancer targets.

Case Studies

- Antibacterial Efficacy : A study focused on the synthesis of new benzenesulfonamides demonstrated their effectiveness against multi-drug resistant bacterial strains. Compounds were tested for their ability to inhibit biofilm formation and showed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Applications : In another investigation, N-methoxy-3-nitro-benzenesulfonamide derivatives were evaluated for their ability to induce apoptosis in breast cancer cell lines. The results indicated that these compounds could potentially serve as lead candidates for further development into anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.